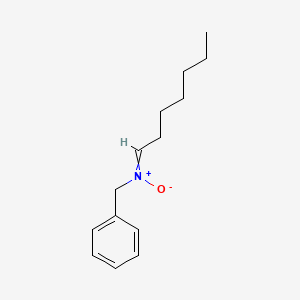
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is a halogenated organic compound with the molecular formula C4H2Br4F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane typically involves the bromination of 1,1,1-trifluorobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated hydrocarbons.
Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.
Aplicaciones Científicas De Investigación
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymer additives.
Mecanismo De Acción
The mechanism by which 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and alterations in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1,1-trifluorobutane: A related compound with fewer bromine atoms, used in similar applications but with different reactivity profiles.
1,1,1-Trifluoro-2,2,2-tribromoethane: Another halogenated compound with a different carbon backbone, used in organic synthesis and industrial applications.
Uniqueness
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is unique due to the presence of four bromine atoms and three fluorine atoms on a butane backbone. This combination of halogens imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111398-13-1 |
|---|---|
Fórmula molecular |
C4H3Br4F3 |
Peso molecular |
427.68 g/mol |
Nombre IUPAC |
2,4,4,4-tetrabromo-1,1,1-trifluorobutane |
InChI |
InChI=1S/C4H3Br4F3/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 |
Clave InChI |
BBNRNUGNARGBNI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)Br)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


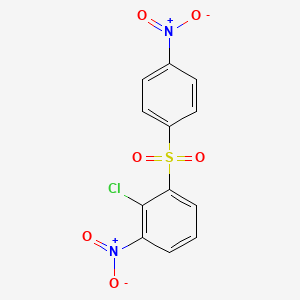
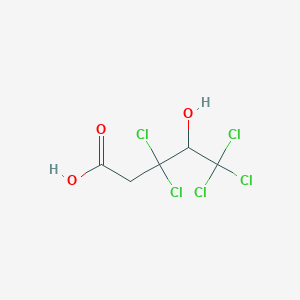
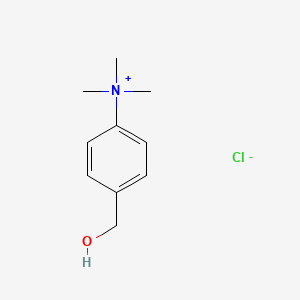
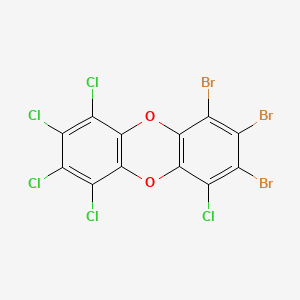

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
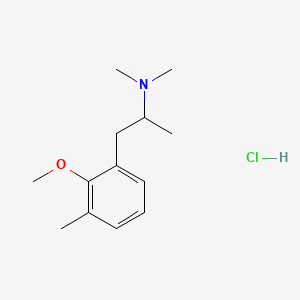
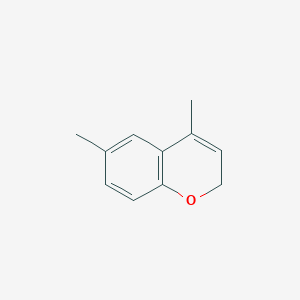

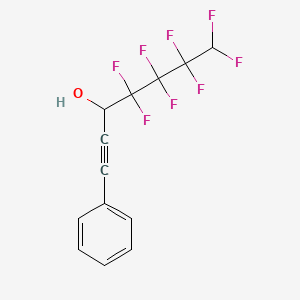
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
